(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, including the formation of the thiazolidine-2,4-dione ring and the introduction of the bromine and fluorine substituents. Common synthetic routes may involve:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.
Introduction of Bromine and Fluorine Substituents: Halogenation reactions using reagents such as bromine and fluorine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound is of interest in medicinal chemistry for the development of new therapeutic agents. Its structure allows for the design of molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group but different core structure.
Disilanes: Organosilicon compounds with unique electronic properties.
Uniqueness
(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione is unique due to its combination of bromine and fluorine substituents on a thiazolidine-2,4-dione core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C24H16BrF2NO3S |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
(5Z)-5-[[5-bromo-2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H16BrF2NO3S/c25-18-6-9-21(31-14-16-2-1-3-20(27)10-16)17(11-18)12-22-23(29)28(24(30)32-22)13-15-4-7-19(26)8-5-15/h1-12H,13-14H2/b22-12- |
InChI Key |
VEQKDORBLVCFCP-UUYOSTAYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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